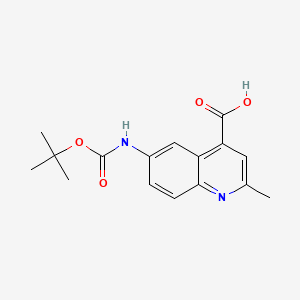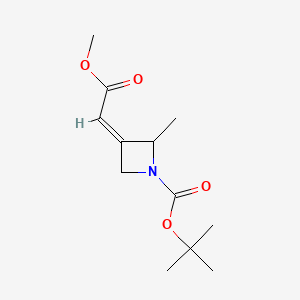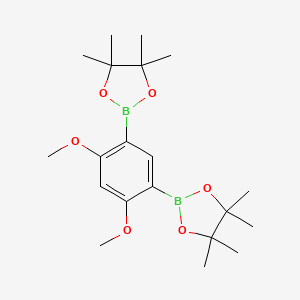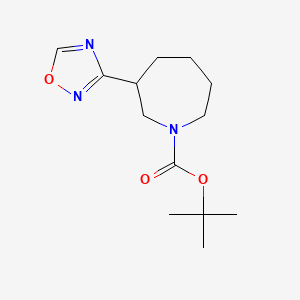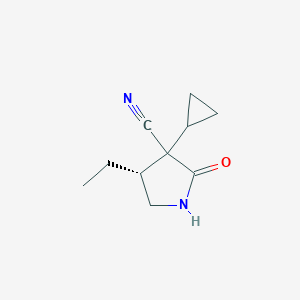
(4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a complex organic compound characterized by its unique structural features. This compound belongs to the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a cyclopropyl group and a nitrile group in its structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the pyrrolidine ring. The introduction of the cyclopropyl and ethyl groups can be achieved through selective alkylation reactions. The nitrile group is often introduced via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
(4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amides, alcohols, and other functionalized pyrrolidines.
科学的研究の応用
(4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
(4R)-2-Oxo-4-phenylpyrrolidin-1-yl-acetamide: Another pyrrolidine derivative with similar structural features.
(4R)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide: A compound with a similar nitrile group and pyrrolidine ring.
Uniqueness
(4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl group adds to its rigidity and stability, making it a valuable compound for various applications.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
(4R)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10?/m0/s1 |
InChIキー |
OMZIYSJCNGPYBY-BYDSUWOYSA-N |
異性体SMILES |
CC[C@H]1CNC(=O)C1(C#N)C2CC2 |
正規SMILES |
CCC1CNC(=O)C1(C#N)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


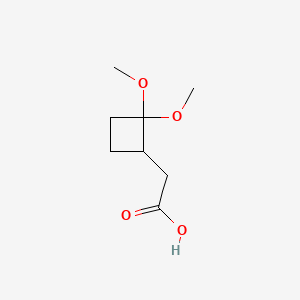
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
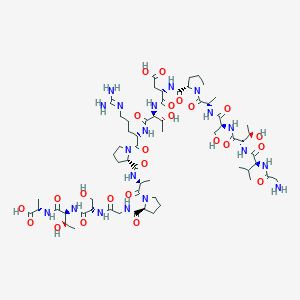
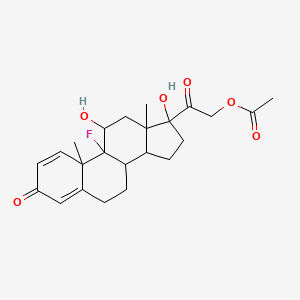
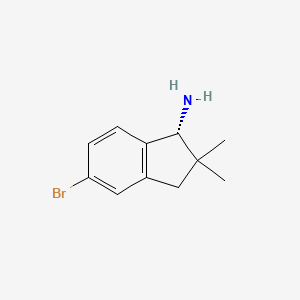
![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)
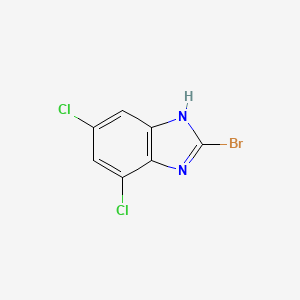
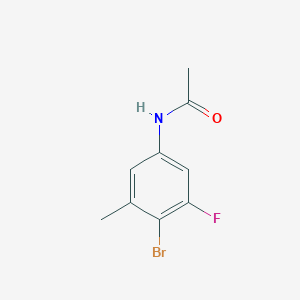
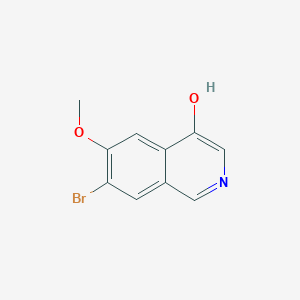
![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)
